(RS)-2-bromo-N-(4-phenoxyphenyl)propanamide
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Overview
Description
(RS)-2-bromo-N-(4-phenoxyphenyl)propanamide is an organic compound that belongs to the class of amides It features a bromine atom, a phenoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-bromo-N-(4-phenoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-phenoxyaniline and 2-bromopropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: 4-phenoxyaniline is reacted with 2-bromopropanoyl chloride under stirring at low temperatures to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(RS)-2-bromo-N-(4-phenoxyphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products include oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the amide or phenoxy group.
Hydrolysis: 4-phenoxyaniline and 2-bromopropanoic acid.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme activity.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Materials Science: Employed in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (RS)-2-bromo-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)acetamide: Similar structure but lacks the bromine atom.
2-bromo-N-(4-methoxyphenyl)propanamide: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
(RS)-2-bromo-N-(4-phenoxyphenyl)propanamide is unique due to the presence of both the bromine atom and the phenoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-(4-phenoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11(16)15(18)17-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQLNIVCWMYWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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